N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex thiazole derivative featuring dual morpholine substituents. The compound integrates a sulfonamide-linked 2,6-dimethylmorpholine moiety and a morpholine-ethyl chain appended to the thiazole core. The Z-configuration of the imine bond and the conjugated thiazole system may contribute to its stability and electronic properties, which are pivotal for interactions in biological systems.
Properties
Molecular Formula |
C27H34N4O4S2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-3-(2-morpholin-4-ylethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H34N4O4S2/c1-21-18-30(19-22(2)35-21)37(32,33)25-10-6-7-23(17-25)26-20-36-27(28-24-8-4-3-5-9-24)31(26)12-11-29-13-15-34-16-14-29/h3-10,17,20-22H,11-16,18-19H2,1-2H3 |
InChI Key |
QWGVQHIMRFGPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and the introduction of morpholine groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with other thiazole and sulfonamide derivatives but distinguishes itself through its unique combination of substituents. Below is a comparative analysis:
Pharmacological and Physicochemical Insights
Bioactivity Potential: The target compound’s morpholine substituents may enhance kinase or protease inhibition compared to Analog 1, which lacks such polar groups. Morpholine’s oxygen-rich structure improves water solubility, a critical factor for bioavailability . Analog 2’s sulfanylpropanamide group provides flexibility for hydrogen bonding but lacks the sulfonyl group’s electron-withdrawing effects, which in the target compound could stabilize the thiazole ring .
Synthetic Challenges :
- The target compound requires precise sulfonylation conditions (e.g., anhydrous DMF and lithium hydride as base) to avoid side reactions, whereas Analog 2 uses milder aqueous Na₂CO₃ for coupling .
Limitations of Current Data
No direct pharmacological data for the target compound exists in the provided evidence. However, inferences are drawn from structurally related compounds. For instance, Analog 1’s LC-MS data (m/z 302.9) and Analog 2’s synthesis protocols highlight trends in heterocycle stability and functional group compatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
